molecular formula C17H13NOS3 B3697760 (5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3697760
M. Wt: 343.5 g/mol
InChI Key: SLNXHTJMTDLVPB-RVDMUPIBSA-N
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Description

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl and methylsulfanylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methylsulfanylbenzaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.

    Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylsulfanylphenyl)acetic acid methyl ester
  • (NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine

Uniqueness

Compared to similar compounds, (5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS3/c1-21-14-9-7-12(8-10-14)11-15-16(19)18(17(20)22-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNXHTJMTDLVPB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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